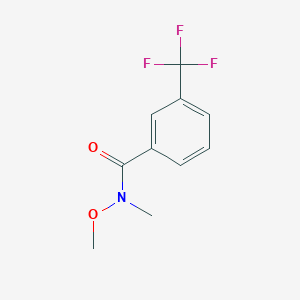

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

Descripción general

Descripción

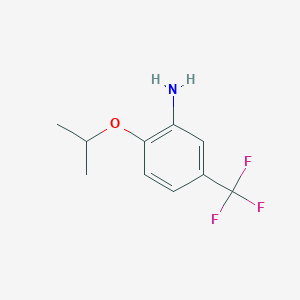

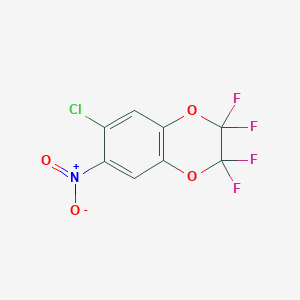

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, also known as MMTF, is a synthetic compound used in a variety of scientific research applications. It is a cyclic amide derivative of trifluoromethylbenzene, containing an oxygen atom and a methyl group attached to the nitrogen atom of the amide group. MMTF is a colorless, crystalline solid with a melting point of approximately 93°C and is soluble in water, ethanol, and other organic solvents. MMTF has been used in a variety of research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the determination of the structure of proteins.

Aplicaciones Científicas De Investigación

It is used for labeling with hydrogen isotopes, particularly in obtaining radioactive molar concentrations of deuterium and tritium (Shevchenko, Nagaev, & Myasoedov, 2014).

The compound plays a role in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate (Calvez, Chiaroni, & Langlois, 1998).

It serves as a precursor for complex molecules like (S)-123I-IBZM, potentially useful in organic synthesis (Bobeldijk et al., 1990).

The compound is being explored as a potential PET agent for imaging sEH/PDE4 enzymes in neuroinflammation (Jia et al., 2019).

It is utilized as a radioligand in the radioimmunoassay of sulpiride-related compounds (Cardoso & Pradelles, 1982).

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is identified as a novel sulphonamide with high affinity and selectivity for the endothelin ETA receptor, exhibiting potent antagonistic effects in vivo (Mortlock et al., 1997).

The compound acts as a building block in supramolecular chemistry, particularly in the solid-phase synthesis of oligo(p-benzamide) foldamers (König, Abbel, Schollmeyer, & Kilbinger, 2006).

Additionally, it's used to synthesize analogues of drugs for various applications, including osteoarthritis treatment and as small molecule heparanase inhibitors (Owton et al., 1995; Xu et al., 2006).

The compound has applications in neuroleptic activity and in the synthesis of drugs for the treatment of psychosis and diabetes (Högberg et al., 1990; Nomura et al., 1999).

It has been shown to cause progeny reduction and mortality in adult boll weevils, suggesting its potential as a pest control agent (Haynes, 1987).

Safety and Hazards

“N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide” is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding personal contact, including inhalation, using personal protective equipment, and handling the compound in a well-ventilated area .

Propiedades

IUPAC Name |

N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXXRRIUUCZPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555390 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116332-62-8 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)